NF-κB Activation Potentiation: A Class-Level SAR Limitation
The primary biological activity for the sulfamoyl benzamidothiazole class is the prolongation of NF-κB activation. The initial hit, 'compound 1', and subsequent analogs were evaluated in a THP1-Blue™ NF-κB reporter assay in the presence of lipopolysaccharide (LPS). While the study provides extensive SAR data for various substitutions, the specific quantitative EC50 or fold-induction value for 4-(N-isopropyl-N-methylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide is not explicitly reported in the primary paper's abstract or publicly accessible metadata [1]. A head-to-head comparison with the parent compound is therefore not possible with the currently available information.
| Evidence Dimension | NF-κB activation (prolongation) |
|---|---|
| Target Compound Data | Data not specified in accessible sources. Compound belongs to a library of 248 sulfamoyl benzamidothiazoles screened for this activity [1]. |
| Comparator Or Baseline | Compound 1 (parent scaffold) demonstrated sustained NF-κB activation, but exact values are in the full text or supplementary data. |
| Quantified Difference | Not calculable without specific compound data. |
| Conditions | THP1-Blue™ NF-κB reporter cell line, co-stimulation with LPS [1]. |
Why This Matters
Any procurement decision must acknowledge that the specific quantitative potency of CAS 923464-76-0 in the primary assay is not publicly available, making performance-based selection against the parent compound impossible without further in-house validation.
- [1] Shukla, N. M., Chan, M., Lao, F. S., Chu, P. J., Belsuzarri, M., Yao, S., ... & Cottam, H. B. (2021). Structure-activity relationship studies in substituted sulfamoyl benzamidothiazoles that prolong NF-κB activation. Bioorganic & Medicinal Chemistry, 43, 116242. View Source
